1-(3-(ピリミジン-2-イルアミノ)アゼチジン-1-イル)ブタン-1-オン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

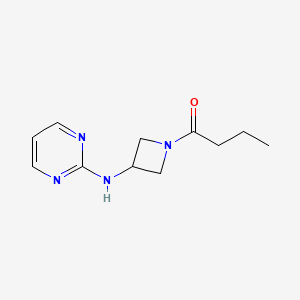

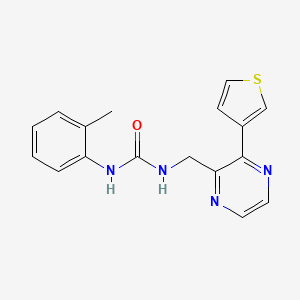

“1-(3-(Pyrimidin-2-ylamino)azetidin-1-yl)butan-1-one” is a scientific compound that has gained attention in recent years. It belongs to the class of organic compounds known as valine and derivatives .

Molecular Structure Analysis

The molecular formula of “1-(3-(Pyrimidin-2-ylamino)azetidin-1-yl)butan-1-one” is C11H16N4O. The exact mass is 220.276 g/mol .

Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(3-(Pyrimidin-2-ylamino)azetidin-1-yl)butan-1-one” include a molecular weight of 220.276 g/mol. The compound has a topological polar surface area of 86.4 Ų and a complexity of 316 .

作用機序

The mechanism of action of 1-(3-(Pyrimidin-2-ylamino)azetidin-1-yl)butan-1-one is not fully understood. However, studies suggest that it may work by inhibiting the activity of enzymes involved in various cellular processes, including DNA replication and protein synthesis. 1-(3-(Pyrimidin-2-ylamino)azetidin-1-yl)butan-1-one has also been found to induce cell cycle arrest and apoptosis in cancer cells.

Biochemical and Physiological Effects:

1-(3-(Pyrimidin-2-ylamino)azetidin-1-yl)butan-1-one has been shown to have several biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines. 1-(3-(Pyrimidin-2-ylamino)azetidin-1-yl)butan-1-one has also been shown to reduce the production of reactive oxygen species and increase the activity of antioxidant enzymes. Additionally, 1-(3-(Pyrimidin-2-ylamino)azetidin-1-yl)butan-1-one has been found to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression.

実験室実験の利点と制限

1-(3-(Pyrimidin-2-ylamino)azetidin-1-yl)butan-1-one has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized and purified. 1-(3-(Pyrimidin-2-ylamino)azetidin-1-yl)butan-1-one is also stable under various conditions, which makes it suitable for use in different assays. However, 1-(3-(Pyrimidin-2-ylamino)azetidin-1-yl)butan-1-one has some limitations. It has low solubility in water, which can limit its use in certain experiments. Additionally, 1-(3-(Pyrimidin-2-ylamino)azetidin-1-yl)butan-1-one has not been extensively studied in vivo, which makes it difficult to assess its potential toxicity and efficacy in animal models.

将来の方向性

There are several future directions for the study of 1-(3-(Pyrimidin-2-ylamino)azetidin-1-yl)butan-1-one. One potential direction is to investigate its potential as a therapeutic agent for various diseases, including cancer, viral infections, and inflammatory disorders. Another direction is to study the mechanism of action of 1-(3-(Pyrimidin-2-ylamino)azetidin-1-yl)butan-1-one in more detail, which can provide insights into its potential targets and pathways. Additionally, future studies can focus on improving the solubility and bioavailability of 1-(3-(Pyrimidin-2-ylamino)azetidin-1-yl)butan-1-one, which can enhance its potential as a therapeutic agent.

In conclusion, 1-(3-(Pyrimidin-2-ylamino)azetidin-1-yl)butan-1-one is a synthetic compound that has gained significant interest in scientific research due to its potential therapeutic applications. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 1-(3-(Pyrimidin-2-ylamino)azetidin-1-yl)butan-1-one have been discussed in this paper. Further research is needed to fully understand the potential of 1-(3-(Pyrimidin-2-ylamino)azetidin-1-yl)butan-1-one as a therapeutic agent.

合成法

The synthesis of 1-(3-(Pyrimidin-2-ylamino)azetidin-1-yl)butan-1-one involves the reaction of 2-amino-4,6-dichloropyrimidine with 3-chloro-1-(chloromethyl)azetidine and then subsequent reaction with butanone. The final product is obtained by purification through recrystallization.

科学的研究の応用

抗癌活性

レチノイドXレセプターα(RXRα)の発現と生物学的機能の異常な変化は、癌の発症に重要な役割を果たしています。研究者たちは、RXRαの潜在的なモジュレーターを抗癌剤として探求してきました。合成された化合物の中で、6AはRXRαに対して強力な拮抗作用を示します(半数有効濃度、EC50 = 1.68 ± 0.22 µM)。また、正常細胞では低い細胞毒性を示しながら、ヒト癌細胞株(HepG2細胞およびA549細胞)に対して強力な抗増殖効果を示します。さらに、バイオアッセイの結果、6Aはカスパーゼ-3の活性化を通じてアポトーシスを誘導することが明らかになっており、癌治療の有望な候補となっています .

RXRα阻害

6Aは、9-シス-レチノイン酸(9-シス-RA)誘導活性を用量依存的に阻害します。サブマイクロモル親和性(Kd = 1.20 × 10⁻⁷ M)でRXRαリガンド結合ドメイン(LBD)に選択的に結合します。この相互作用は、RXRα依存性シグナル伝達経路を阻害し、その潜在的な治療効果に貢献しています .

アポトーシス誘導

ポリADPリボースポリメラーゼ(PARP)の時間依存的および用量依存的な切断とカスパーゼ-3活性の刺激を通じて、6AはRXRα依存的な方法でアポトーシスを誘発します。このアポトーシス経路は、癌治療に利用することができます .

分子ドッキング研究

コンピューターによる研究では、RXRα-LBD内の6Aの結合様式が予測されています。これらの知見は、化合物の作用機序の理解を深め、さらなる創薬研究を導きます .

金属フリー合成N-(ピリジン-2-イル)アミド

別の文脈では、α-ブロモケトンと2-アミノピリジンから、温和な金属フリー条件下でN-(ピリジン-2-イル)アミドの合成が達成されました。この方法は、関連化合物を得るための汎用的な経路を提供します .

ピリジン-3-イル-ピリミジン-2-イル-アミノフェニル-アミド誘導体

2つの方法を用いて、研究者たちは3つのピリジン-3-イル-ピリミジン-2-イル-アミノフェニル-アミド誘導体を合成しました。これらの化合物は、創薬や材料科学など、さまざまな用途の可能性を秘めています .

特性

IUPAC Name |

1-[3-(pyrimidin-2-ylamino)azetidin-1-yl]butan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N4O/c1-2-4-10(16)15-7-9(8-15)14-11-12-5-3-6-13-11/h3,5-6,9H,2,4,7-8H2,1H3,(H,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBCJJXRKSPJXBK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)N1CC(C1)NC2=NC=CC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-Butyl (1R*,4R*)-4-[(pyridin-4-ylmethyl)amino]cyclohexylcarbamate](/img/structure/B2544286.png)

![(Z)-3-[3,4-Bis(phenylmethoxy)phenyl]-2-cyano-N-(4-methylphenyl)prop-2-enamide](/img/structure/B2544290.png)

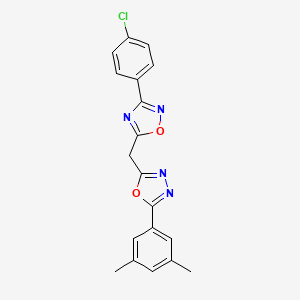

![N-(4-fluorophenyl)-2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2544293.png)

![methyl 2-fluoro-5-{[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]amino}benzoate](/img/structure/B2544297.png)

![Methyl 2-((1-(benzo[c][1,2,5]thiadiazole-5-carbonyl)pyrrolidin-3-yl)thio)acetate](/img/structure/B2544300.png)

![2-Methyl-2-[4-(4-nitrophenyl)piperazin-1-yl]propanamide](/img/structure/B2544303.png)

![{3-[4-(2,5-Dimethylphenyl)piperazin-1-yl]propyl}amine](/img/structure/B2544304.png)

![2-((2-oxo-2-phenylethyl)thio)-3-(p-tolyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2544308.png)

![N-(1,3-benzodioxol-5-ylmethyl)-3-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)propanamide](/img/no-structure.png)